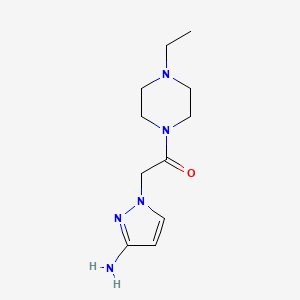
2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound. This particular derivative is of interest due to its potential pharmacological properties, as indicated by related compounds in the same family that have been studied for various biological activities.
Synthesis Analysis
Although the specific synthesis of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives has been described, which involves the introduction of alkylamino groups to the 1H-pyrazole structure . This suggests that the synthesis of the compound may involve similar strategies, such as functionalizing the 1H-pyrazole ring and subsequently introducing the ethylpiperazine moiety.
Molecular Structure Analysis
The molecular structure of 1H-pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. In the case of the compound of interest, the pyrazole ring is substituted with an amino group and an ethylpiperazine moiety. The structure-activity relationship (SAR) of such compounds can be studied using homology modeling and docking, as demonstrated in the research on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives . These studies help in understanding how the molecular structure affects the interaction with biological targets such as the CCR1 receptor.
Chemical Reactions Analysis
The chemical reactivity of 1H-pyrazole derivatives can be influenced by the substituents on the ring. The presence of an amino group can facilitate the formation of hydrogen bonds, which is crucial for the interaction with biological targets. For example, in the study of CCR1 antagonists, the hydrogen bonding interaction with Tyr113 in the active site was highlighted as an important factor for ligand binding . This indicates that the amino group in the compound of interest may also play a significant role in its chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and the ability to form salts or crystallize, which are important for drug formulation. The presence of functional groups such as the amino group and the ethylpiperazine moiety can affect these properties. While the specific properties of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one are not provided in the papers, related compounds have shown a range of activities including local anesthetic, analgesic, and anti-inflammatory effects . These activities suggest that the compound may have favorable properties for drug development.
科学的研究の応用
Synthesis and Chemical Properties
- The compound is used in the synthesis of various pyrazole derivatives, which are important in modern medicine and pharmacy due to their significant pharmacological potential and chemical modification possibilities (McFadden & Huppatz, 1991).
- It serves as an intermediate in the synthesis of nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole, which have shown potential in antitubercular studies (Vavaiya et al., 2022).
Biological and Pharmacological Applications
- Pyrazole derivatives, like the ones synthesized using this compound, show promise in antifungal activity, as evidenced by molecular docking studies and interactions with various biological targets (Fedotov et al., 2022).
- These compounds also have been used in the synthesis of molecules with antimicrobial properties, as demonstrated by their efficacy against common pathogenic bacteria (Asif et al., 2021).
Material Science and Corrosion Inhibition
- Pyrazole derivatives are also significant in the field of material science, particularly as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in acidic environments has been demonstrated (Bouklah et al., 2020).
Synthesis of Novel Heterocyclic Compounds
- The compound is instrumental in the creation of new heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities (Al-Amiery et al., 2012).
- Its use in synthesizing new pyrazoline and pyrazole derivatives, which have shown anticancer and anti-5-lipoxygenase activities, further highlights its significance in the development of new therapeutic agents (Rahmouni et al., 2016).
特性
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-14-5-7-15(8-6-14)11(17)9-16-4-3-10(12)13-16/h3-4H,2,5-9H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFPTRTNSKTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

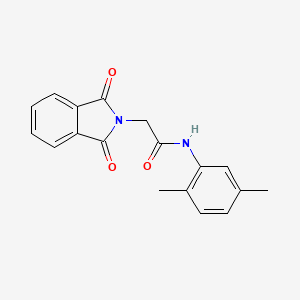
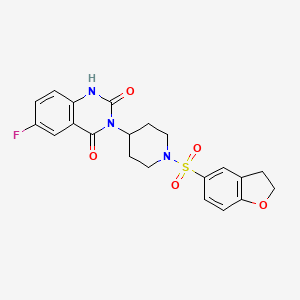
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
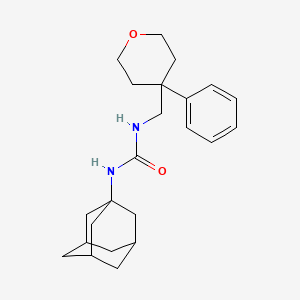

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)
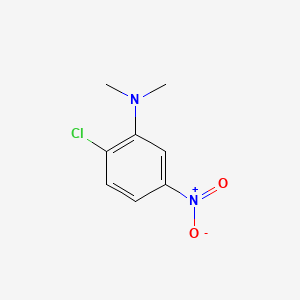
![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)